N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride
Description
N-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride is a synthetic compound featuring a tetrahydroisoquinoline backbone with a carboxamide group at position 1 and a methyl substitution on the nitrogen atom.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H |
InChI Key |
WEPRXGNXURCSKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C2=CC=CC=C2CCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, while reduction may produce N-methyl-1,2,3,4-tetrahydroisoquinoline-1-methanol.
Scientific Research Applications
Based on the search results, there is no direct information available about the applications of "N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride." However, the search results do provide information on the related compounds "1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)" and "1,2,3,4-tetrahydroisoquinoline (THIQ)," which may be relevant.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
1MeTIQ is an endogenous amine found in the human brain and possesses a variety of neuroprotective properties .
Potential applications of 1MeTIQ:
- Diabetic Neuropathic Pain (DPN): 1MeTIQ has shown potential in managing DPN by alleviating mechanical allodynia and thermal hyperalgesia and by restoring altered serotonin and dopamine concentrations in the brain .
- Neuroprotection: 1MeTIQ has demonstrated neuroprotective properties and the ability to antagonize behavioral syndromes produced by neurotoxins . It may also protect against dopaminergic neurodegeneration .
- Monoamine Oxidase Inhibition: 1MeTIQ can inhibit monoamine oxidase A and B (MAO-A and MAO-B) .
- Addiction Treatment: 1MeTIQ exhibits anti-addictive properties .
- Mood Regulation: 1MeTIQ has antidepressant and anxiolytic properties . It can also elevate the threshold for electroconvulsions .
- Cognitive Enhancement: 1MeTIQ may have pro-cognitive effects .
1,2,3,4-Tetrahydroisoquinoline (THIQ)
THIQ is a core structure found in isoquinoline alkaloids, a large group of natural products . THIQ-based compounds have diverse biological activities against infective pathogens and neurodegenerative disorders .
Potential applications of THIQ:
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin, leading to neuroprotective and antidepressant effects. Additionally, it has antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related tetrahydroisoquinoline derivatives:
Structural and Functional Comparisons
Carboxamide Position
- Position 1 vs. 3 : The target compound’s carboxamide at position 1 distinguishes it from analogs with carboxamide at position 3 (e.g., ). Positional isomerism may influence receptor binding or metabolic stability. For example, carboxamide placement near the nitrogen atom (position 1) could alter hydrogen-bonding interactions in biological targets compared to position 3 .
N-Substituent Variations
- Methyl vs. Ethyl: The N-methyl group in the target compound contrasts with the N-ethyl group in .
- Oxan-4-yl vs. Alkyl : The oxan-4-yl substituent in introduces an oxygen-containing heterocycle, which may improve aqueous solubility compared to purely alkyl chains. However, steric hindrance from the oxane ring could reduce binding affinity to compact receptor sites .
Additional Functional Groups
Pharmacological and Toxicological Considerations
Neuroactivity and Toxicity
MPTP’s toxicity arises from its conversion to MPP+, which inhibits mitochondrial complex I . The tetrahydroisoquinoline scaffold in the target compound lacks the pyridine ring of MPTP, reducing the likelihood of analogous neurotoxicity. However, in vitro studies are needed to confirm this hypothesis.
Comparison with Sertraline Derivatives
Sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), shares a tetrahydroisoquinoline-like backbone but includes a naphthalene system and dichlorophenyl substituents . These features confer strong SSRI activity, whereas the target compound’s simpler structure may prioritize different targets (e.g., sigma receptors or monoamine oxidases).
Biological Activity
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride (often abbreviated as NMeTIQ) is a compound derived from the tetrahydroisoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of NMeTIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride has the following chemical formula:
- Molecular Formula : CHNO
- SMILES : CNC(=O)[C@@H]1CC2=CC=CC=C2CN1
- InChIKey : FPGCNHBNSLPKMJ-JTQLQIEISA-N
Table 1: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 191.11789 | 141.9 |
| [M+Na]+ | 213.09983 | 153.2 |
| [M+NH₄]+ | 208.14443 | 150.4 |
| [M+K]+ | 229.07377 | 146.8 |
NMeTIQ exhibits several mechanisms that contribute to its biological activity:
- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, thus potentially increasing levels of neurotransmitters like dopamine and serotonin .
- Free Radical Scavenging : NMeTIQ has shown the ability to scavenge free radicals, which may protect neuronal cells from oxidative stress .
- Glutamatergic System Antagonism : The compound can antagonize glutamate receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
Neuroprotective Properties
NMeTIQ has been studied for its neuroprotective effects in various models of neurodegeneration:
- Parkinson's Disease Models : Research indicates that NMeTIQ can mitigate the neurotoxic effects of substances like MPTP and rotenone in rodent models, suggesting its potential as a therapeutic agent for Parkinson's disease .
- Anti-addictive Properties : Studies have demonstrated that NMeTIQ may reduce cravings in models of substance abuse, highlighting its potential role in addiction therapy .
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Neuroprotection | Protects against neurotoxins in Parkinson's models |
| MAO Inhibition | Increases neurotransmitter levels |
| Free Radical Scavenging | Reduces oxidative stress |
| Glutamate Antagonism | Prevents excitotoxicity |
| Anti-addictive Effects | Reduces cravings in addiction models |
Study on Neuroprotective Effects
A significant study published in Neuroscience Letters explored the neuroprotective effects of NMeTIQ on dopaminergic neurons exposed to neurotoxins. The findings indicated that treatment with NMeTIQ significantly reduced neuronal death and improved behavioral outcomes in treated animals compared to controls .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives indicates that modifications to the core structure can enhance biological activity. For example, specific substitutions on the tetrahydroisoquinoline ring have been linked to increased MAO inhibition and improved neuroprotective effects .
Comparative Studies with Analogues
Comparative studies involving NMeTIQ and its analogues have shown that while many compounds exhibit neuroprotective properties, NMeTIQ's unique substitution pattern may confer distinct advantages in terms of potency and selectivity for target receptors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via IBX-mediated oxidative Ugi-type reactions , which enable simultaneous functionalization at the N- and C1-positions. For example, reacting tetrahydroisoquinoline with carboxylic acids (e.g., benzoic acid) and isonitriles (e.g., benzylisonitrile) under oxidative conditions yields carboxamide derivatives. Optimization involves adjusting stoichiometry (1:1:1 ratio of acid, amine, and isonitrile), solvent systems (e.g., methanol or DMF), and reaction time (typically 12–24 hours). Purification via column chromatography (heptane/ethyl acetate gradients) and characterization by IR (e.g., 1666 cm⁻¹ for amide C=O) and melting point analysis are critical .
Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Utilize a C18 column (e.g., L45 packing) with a mobile phase of phosphate buffer (pH 4.2) and methanol (52:48). Detection at 220 nm ensures sensitivity. System suitability requires a tailing factor ≤1.3 and RSD ≤2.0% for replicate injections .
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., amide bands at 1681–1624 cm⁻¹), while NMR (¹H/¹³C) confirms stereochemistry and substitution patterns. Elemental analysis (e.g., ±0.3% for C/H/N) validates molecular composition .
Q. How is the compound handled and stored to prevent degradation in laboratory settings?
- Methodological Answer : Store under inert gas (N₂) at –20°C in amber vials to avoid light-induced degradation. For hygroscopic batches, use vacuum desiccators with silica gel. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended to establish shelf life .
Advanced Research Questions
Q. What strategies are employed for impurity profiling, and how are unknown impurities identified?
- Methodological Answer : Impurities are tracked using HPLC relative retention time (RRT) thresholds (e.g., RRT ≤0.10 for unspecified impurities). Synthesize and co-inject suspected impurities (e.g., stereoisomers or N-demethylated analogs) for identification. Total impurities should not exceed 0.5% per pharmacopeial guidelines. Mass spectrometry (LC-MS) with fragmentation patterns aids structural elucidation .
Q. How can functionalization at the N- and C1-positions be tailored for structure-activity relationship (SAR) studies?
- Methodological Answer :
- N-functionalization : Replace the methyl group with tert-butyl or benzyl groups using alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) .
- C1-functionalization : Introduce acetyl or cinnamoyl groups via IBX-mediated coupling with carboxylic acids. Yields range from 53% (acetyl) to 87% (cinnamoyl) depending on steric hindrance .
Q. What are the critical parameters for optimizing oxidative coupling reactions in tetrahydroisoquinoline derivatives?
- Methodological Answer : Key factors include:
- Oxidant stoichiometry : IBX (1.5–2.0 equivalents) ensures complete oxidation without side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Room temperature (25°C) minimizes decomposition of sensitive intermediates .
Q. How are stereochemical configurations resolved for enantiomerically pure batches?
- Methodological Answer : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol. Compare retention times with USP reference standards (e.g., USP Sertraline Racemic Mixture RS) to assign configurations. Enantiomeric excess (ee) is calculated via peak area ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
